molecular formula C6H8O3S B2567641 2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide CAS No. 1936319-38-8

2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide

Cat. No. B2567641
CAS RN: 1936319-38-8
M. Wt: 160.19
InChI Key: XVLHJMGDFVPZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide is a chemical compound with the molecular formula C6H8O3S . It is a solid substance and its InChI key is XVLHJMGDFVPZRU-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 160.191 Da .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 160.19 . The InChI code for this compound is 1S/C6H8O3S/c7-5-1-6(2-5)3-10(8,9)4-6/h1-4H2 .

Scientific Research Applications

Coordination Chemistry and Molecular Structure

2-Thiaspiro[3.3]heptan-6-one 2,2-dioxide has been extensively studied for its applications in coordination chemistry. It acts as a rigid rod ligand in coordination reactions with transition metal complexes, including copper, cobalt, and nickel. These studies have led to the development of various coordination products that exhibit unique structural characteristics and potential applications in materials science. For instance, the compound has been used to prepare oligomeric and polymeric chains via axial interactions and intermolecular contacts, demonstrating its utility as a bidentate linker in bridging transition metal centers. These findings provide valuable insights into the design of novel coordination compounds with potential applications in catalysis, magnetic materials, and molecular electronics (Petrukhina et al., 2005).

Synthesis of Spiro[3.3]Heptane Derivatives

Research has also focused on the synthesis of spiro[3.3]heptane derivatives, including this compound, through innovative synthetic routes. The Dzhemilev reaction has been employed to achieve high yields and selectivity in the synthesis of these compounds. This method represents a significant advancement in the field of organic synthesis, offering a practical approach to constructing spirocyclic scaffolds with potential applications in drug design and other areas of medicinal chemistry (D’yakonov et al., 2007).

Medicinal Chemistry Building Blocks

Furthermore, this compound and its analogues have been identified as important building blocks in medicinal chemistry. These compounds have shown interesting biological profiles, making them valuable components in the development of novel therapeutics. Their synthesis from inexpensive starting materials and straightforward chemistry underscores their potential in facilitating drug discovery and development processes (Walker & Rogier, 2013).

Stereochemistry and Chiral Analysis

The stereochemistry of this compound has been a subject of investigation, particularly in the context of absolute configuration determination. Through the use of techniques such as circular dichroism (CD) spectroscopy and time-dependent density functional theory (TD-DFT) calculations, researchers have been able to elucidate the chiral properties of this compound. This work contributes to the broader understanding of chiral molecules and their applications in asymmetric synthesis and chiral analysis (Naruse & Hasegawa, 2015).

properties

IUPAC Name

2,2-dioxo-2λ6-thiaspiro[3.3]heptan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3S/c7-5-1-6(2-5)3-10(8,9)4-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLHJMGDFVPZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1936319-38-8
Record name 2-thiaspiro[3.3]heptan-6-one 2,2-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.